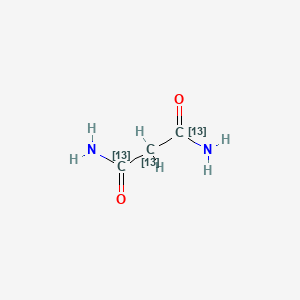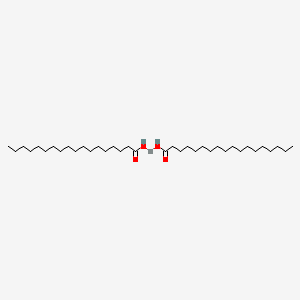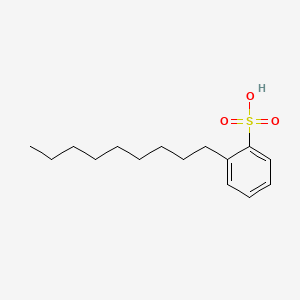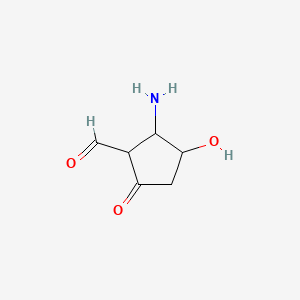
Cyclopentanecarboxaldehyde, 2-amino-3-hydroxy-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde is a unique organic compound characterized by its cyclopentane ring structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde typically involves multi-step organic reactions One common method starts with the cyclization of a suitable precursor, such as a substituted cyclopentane derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: Formation of a diketone or keto-aldehyde.
Reduction: Formation of a diol or hydroxy-aldehyde.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxycyclopentanone: Lacks the aldehyde group but has similar functional groups.
3-Hydroxy-5-oxocyclopentanecarboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
2-Amino-5-oxocyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
2-Amino-3-hydroxy-5-oxocyclopentanecarbaldehyde is unique due to the presence of both amino and hydroxy groups on the cyclopentane ring, along with an aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-amino-3-hydroxy-5-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H9NO3/c7-6-3(2-8)4(9)1-5(6)10/h2-3,5-6,10H,1,7H2 |
InChI Key |
PUDZRHPIPLUFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1=O)C=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


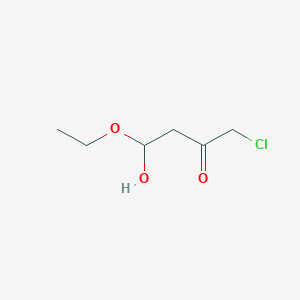

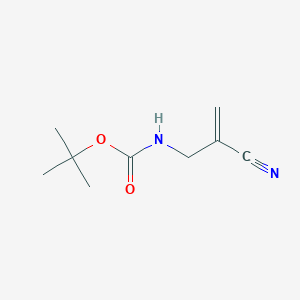
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
![1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)
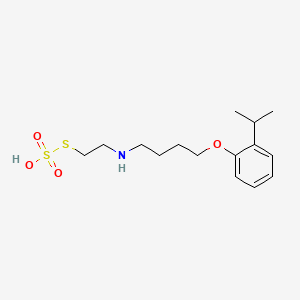
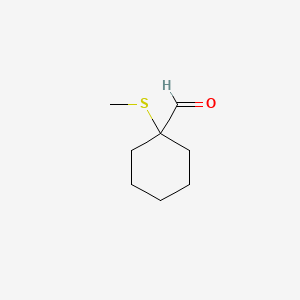
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)
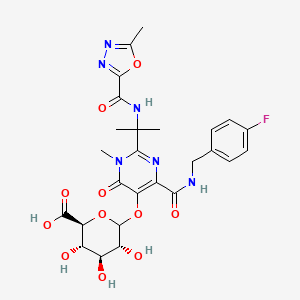
![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)
